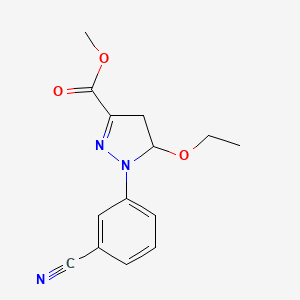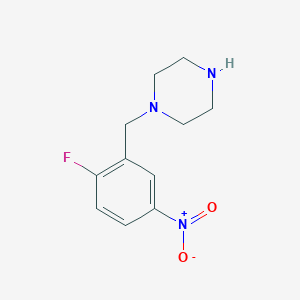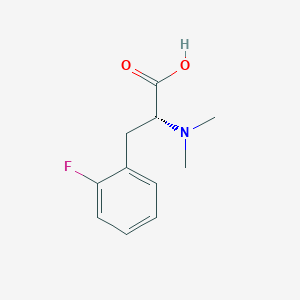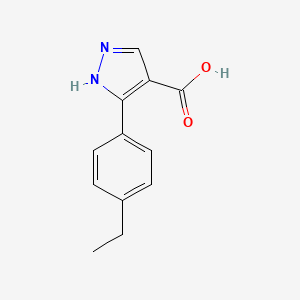
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring The chloro substituent can be introduced via halogenation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Applications De Recherche Scientifique
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Medicine: This compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro substituent and the N-methylpropanamide group can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-3-(5-fluoro-1H-indol-3-yl)-N-methylpropanamide
- 2-amino-3-(4-methyl-1H-indol-3-yl)-N-methylpropanamide
- 2-amino-3-(5-methoxy-1H-indol-3-yl)-N-methylpropanamide
Uniqueness
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide is unique due to the presence of the chloro substituent at the 6-position of the indole ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity compared to other indole derivatives with different substituents.
Propriétés
Numéro CAS |
2792185-38-5 |
|---|---|
Formule moléculaire |
C12H14ClN3O |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C12H14ClN3O/c1-15-12(17)10(14)4-7-6-16-11-5-8(13)2-3-9(7)11/h2-3,5-6,10,16H,4,14H2,1H3,(H,15,17) |
Clé InChI |
PWQYSULPARFCJC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)













